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Compound of Interest

Compound Name: 3-Hydroxy carvedilol

Cat. No.: B1680802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Carvedilol, a third-generation non-selective β-adrenergic antagonist with α1-blocking and

antioxidant properties, is a cornerstone in the management of cardiovascular diseases. While

the pharmacological profile of the parent drug is well-established, a growing body of evidence

highlights the significant and distinct bioactivities of its metabolites. This technical guide

provides a comprehensive literature review of the bioactivity of carvedilol's primary metabolites,

presenting quantitative data, detailed experimental methodologies, and an exploration of the

underlying signaling pathways.

Overview of Carvedilol Metabolism
Carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation

and glucuronidation. The main metabolic pathways involve the cytochrome P450 enzymes

CYP2D6 and CYP2C9. This process yields several metabolites, with the most

pharmacologically relevant being the phenolic derivatives: 4'-hydroxycarvedilol (4'-OHC), 5'-

hydroxycarvedilol (5'-OHC), and 3-hydroxycarvedilol, as well as the O-demethylated

metabolite, O-desmethylcarvedilol. While these metabolites are present in plasma at

concentrations approximately 10-fold lower than the parent compound, their intrinsic

bioactivities, particularly their potent antioxidant and, in some cases, enhanced β-blocking

effects, suggest a potential contribution to the overall therapeutic profile of carvedilol.[1]
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Figure 1: Carvedilol Metabolic Pathways.

Quantitative Bioactivity Data
The bioactivity of carvedilol and its metabolites is multifaceted, encompassing β-adrenergic

antagonism and potent antioxidant effects. The following tables summarize the available

quantitative data to facilitate a comparative analysis.

β-Adrenergic Receptor Antagonism
The β-blocking activity of carvedilol resides in its S-(-)-enantiomer.[2] The primary oxidative

metabolites also exhibit β-adrenoceptor antagonism, with a notable potency observed for the

S-(-)-enantiomers at the β1-adrenoceptor.[2] While specific Ki or IC50 values for all metabolites

are not consistently reported across the literature, the available data indicates a significant

contribution of the S-(-)-metabolites to the overall β-blocking profile.[2]
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Compound Receptor Parameter Value (nmol/L) Notes

S-(-)-Carvedilol β-adrenoceptor Kd 0.4 High affinity.[2]

R-(+)-Carvedilol β-adrenoceptor Kd ~45

Approximately

1% of the β-

blocking activity

of the racemate.

[3]

Racemic

Carvedilol
β1-adrenoceptor KD ~4-5

Demonstrates

high affinity.[4]

4'-

hydroxycarvedilol
β-adrenoceptor Potency

~13x >

Carvedilol

The 4'-

hydroxyphenyl

metabolite is

noted for its high

potency.

Table 1: β-Adrenergic Receptor Binding Affinities and Potencies.

Antioxidant Activity
A key finding in the study of carvedilol metabolites is their potent antioxidant activity, which in

some cases, surpasses that of the parent compound and other well-known antioxidants like α-

tocopherol. This activity is largely attributed to the phenolic hydroxyl groups on the metabolites,

which can donate a hydrogen atom to scavenge free radicals.
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Compound Assay Parameter Value

Carvedilol DPPH t1/2 (min) > 60

mol DPPH

consumed/mol

antioxidant

0.02

4'-hydroxycarvedilol DPPH t1/2 (min) 2.5

mol DPPH

consumed/mol

antioxidant

2.1

5'-hydroxycarvedilol DPPH t1/2 (min) 0.75

mol DPPH

consumed/mol

antioxidant

2.3

3-hydroxycarvedilol DPPH t1/2 (min) < 0.5

mol DPPH

consumed/mol

antioxidant

2.5

α-tocopherol DPPH t1/2 (min) 0.43

mol DPPH

consumed/mol

antioxidant

2.0

BHT DPPH t1/2 (min) 20

mol DPPH

consumed/mol

antioxidant

2.6

Table 2: Comparative Radical-Scavenging Activity of Carvedilol and its Phenolic Metabolites.

Key Signaling Pathways
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The diverse bioactivities of carvedilol and its metabolites are underpinned by their modulation

of several key signaling pathways.

β-Arrestin Biased Signaling at the β-Adrenoceptor
Carvedilol exhibits biased agonism at the β-adrenoceptor, preferentially activating β-arrestin-

dependent signaling pathways over G-protein-mediated adenylyl cyclase activation. This leads

to the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway implicated in

cardioprotective effects. The ability of carvedilol metabolites to modulate this pathway is an

area of ongoing research.
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Figure 2: Carvedilol-induced β-arrestin biased signaling.

Dual Antioxidant Mechanisms
The antioxidant effects of carvedilol and its metabolites are mediated through two distinct but

complementary mechanisms. The phenolic metabolites directly scavenge free radicals, while

the parent carvedilol molecule has been shown to inhibit iron-induced lipid peroxidation.
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Figure 3: Dual antioxidant mechanisms.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review,

enabling researchers to replicate and build upon these findings.

β-Adrenergic Receptor Binding Assay (Radioligand
Competition Assay)
This assay is used to determine the binding affinity (Ki) of carvedilol and its metabolites for β-

adrenergic receptors.

Materials:

Cell membranes expressing β1- or β2-adrenergic receptors
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Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

Unlabeled competitor (carvedilol or metabolite)

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

Scintillation fluid and counter

Procedure:

Prepare a series of dilutions of the unlabeled competitor (carvedilol or metabolite).

In a microplate, incubate a fixed concentration of the radioligand with the cell membranes in

the presence of varying concentrations of the competitor.

Include control wells with only radioligand and membranes (total binding) and wells with an

excess of a non-specific ligand to determine non-specific binding.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate the specific binding at each competitor concentration by subtracting the non-

specific binding from the total binding.

Analyze the data using non-linear regression to determine the IC50 (concentration of

competitor that inhibits 50% of specific radioligand binding).

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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Figure 4: Radioligand binding assay workflow.

DPPH Radical Scavenging Assay
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This spectrophotometric assay measures the ability of carvedilol and its metabolites to

scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

DPPH solution in methanol or ethanol

Carvedilol or metabolite solution in a suitable solvent

Spectrophotometer

Procedure:

Prepare a stock solution of DPPH in methanol or ethanol.

Prepare a series of dilutions of the test compound (carvedilol or metabolite).

Add a fixed volume of the DPPH solution to a cuvette.

Add a specific volume of the test compound solution to the cuvette and mix.

Include a control cuvette with DPPH solution and the solvent used for the test compound.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solution at the wavelength of maximum absorbance for

DPPH (typically around 517 nm).

Calculate the percentage of DPPH radical scavenging activity using the formula: %

Scavenging = [(Acontrol - Asample) / Acontrol] x 100

Determine the IC50 value, which is the concentration of the test compound required to

scavenge 50% of the DPPH radicals.

Conclusion
The metabolites of carvedilol are not inert byproducts but possess significant and, in some

aspects, superior bioactivity compared to the parent drug. The phenolic metabolites, in
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particular, are potent antioxidants, likely contributing significantly to the overall antioxidant

effects observed with carvedilol therapy. Furthermore, the S-(-)-enantiomers of the oxidative

metabolites retain β1-adrenoceptor blocking activity, with 4'-hydroxycarvedilol demonstrating

notable potency. Understanding the distinct pharmacological profiles of these metabolites is

crucial for a comprehensive appreciation of carvedilol's therapeutic actions and may open

avenues for the development of new cardiovascular drugs with tailored properties. Further

research is warranted to fully elucidate the clinical relevance of these metabolites and their

contribution to the long-term benefits of carvedilol treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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